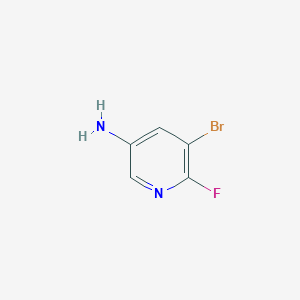

5-Bromo-6-fluoropyridin-3-amine

描述

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation and amination reactions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Similarly, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved through catalytic amination conditions, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, and it crystallized in the monoclinic crystal system space group P21/n . This suggests that this compound could also crystallize in a similar fashion, with potential for hydrogen bonding in the crystalline network.

Chemical Reactions Analysis

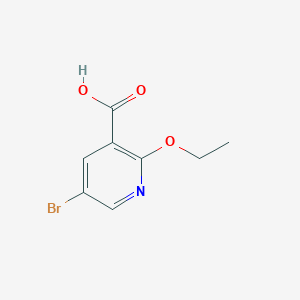

Halogenated pyridines participate in various chemical reactions, including nucleophilic aromatic substitution (NAS) and palladium-catalyzed coupling reactions. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution and bromination steps . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved by palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines . These reactions could be relevant for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromine and fluorine atoms is likely to influence the compound's reactivity, boiling point, and solubility. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involved halogen dance reactions, indicating the potential reactivity of halogen atoms in such compounds . The antimicrobial activities of some substituted (E)-N-benzylidene-5-bromopyridin-2-amines were also assessed, suggesting possible biological activity for halogenated pyridines .

安全和危害

The safety information for 5-Bromo-6-fluoropyridin-3-amine indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Relevant Papers The relevant papers for this compound can be found in the references provided . These papers contain more detailed information about the compound and its applications.

作用机制

Target of Action

Similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific derivative synthesized.

Mode of Action

Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties often make them less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

It’s worth noting that fluoropyridines and their derivatives are often used in the synthesis of biologically active compounds , implying that they could potentially affect a wide range of biochemical pathways depending on the specific compound synthesized.

Pharmacokinetics

The compound’s molecular weight (19100) and its solid physical form could potentially influence its bioavailability.

Result of Action

Given that fluoropyridines and their derivatives are often used in the synthesis of biologically active compounds , the results of their action could potentially be diverse and significant, depending on the specific compound synthesized.

属性

IUPAC Name |

5-bromo-6-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQHWPMLZHWUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593290 | |

| Record name | 5-Bromo-6-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209328-99-4 | |

| Record name | 5-Bromo-6-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

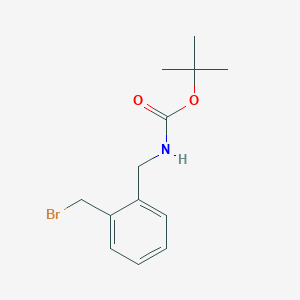

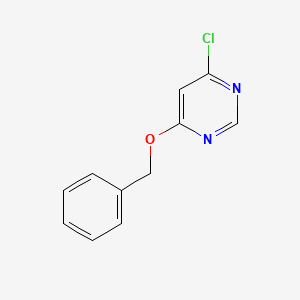

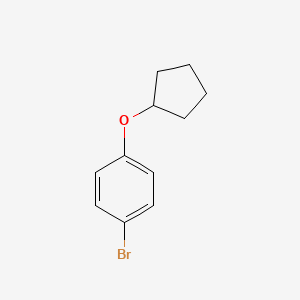

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)